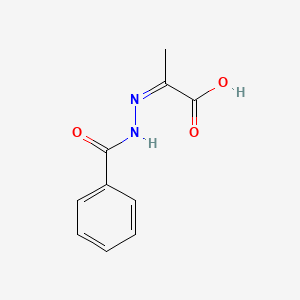![molecular formula C20H24N2O4 B5910190 N-(2-hydroxy-4-nitrophenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide](/img/structure/B5910190.png)
N-(2-hydroxy-4-nitrophenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxy-4-nitrophenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide, commonly known as HNTD, is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields such as medicine, agriculture, and materials science. HNTD is a member of the bicyclic amide family of compounds and has a unique structure that makes it highly versatile and useful in a wide range of applications.
Mécanisme D'action
The mechanism of action of HNTD is not fully understood, but it is believed to work by inhibiting certain enzymes and proteins in the body. This inhibition can lead to a variety of physiological effects, including anti-inflammatory and anti-tumor effects.
Biochemical and Physiological Effects:
HNTD has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that HNTD can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that HNTD can reduce tumor growth and improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using HNTD in lab experiments is its versatility. HNTD can be used in a wide range of applications, from medicine to materials science. However, one limitation of using HNTD in lab experiments is its cost. HNTD is a relatively expensive compound, which can make it difficult to use in large-scale experiments.
Orientations Futures
There are many potential future directions for research on HNTD. One area of research could focus on developing new methods for synthesizing HNTD that are more cost-effective. Another area of research could focus on exploring the potential use of HNTD in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, research could focus on exploring the potential use of HNTD in creating new materials with unique properties. Overall, the potential applications for HNTD are vast, and there is still much to be learned about this fascinating compound.
Méthodes De Synthèse
HNTD can be synthesized using a variety of methods, including chemical synthesis, enzymatic synthesis, and microbial synthesis. Chemical synthesis involves the use of chemical reactions to create the compound, while enzymatic synthesis involves the use of enzymes to catalyze the reaction. Microbial synthesis involves the use of microorganisms to produce the compound.
Applications De Recherche Scientifique
HNTD has been the subject of extensive scientific research due to its potential applications in various fields. In medicine, HNTD has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. It has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. In agriculture, HNTD has been studied for its potential use as a pesticide and herbicide. In materials science, HNTD has been studied for its potential use in creating new materials with unique properties.
Propriétés
IUPAC Name |
(4Z,8E)-N-(2-hydroxy-4-nitrophenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4/c23-18-13-14(22(25)26)11-12-17(18)21-20(24)19-15-9-7-5-3-1-2-4-6-8-10-16(15)19/h3-6,11-13,15-16,19,23H,1-2,7-10H2,(H,21,24)/b5-3-,6-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWCQKKGLXGBROQ-CIIODKQPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC2C(C2C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])O)CCC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1C/C=C\CCC2C(C2C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])O)CC/C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bicyclo[10.1.0]trideca-4,8-diene-13-carboxylic acid (2-hydroxy-4-nitrophenyl)amide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-amino-5-imino-1,5-dihydro-4H-pyrazol-4-one [3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B5910110.png)
![8-[(dimethylamino)methyl]-7-hydroxy-4-propyl-2H-chromen-2-one](/img/structure/B5910132.png)


![N-(6-methyl-12H-indolo[3',2':4,5]pyrimido[1,6-a]indol-13-yl)acetamide](/img/structure/B5910150.png)
![8-[(diethylamino)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one](/img/structure/B5910153.png)
![2,6-bis[4-(dimethylamino)-1,3-butadien-1-yl]-4H-pyran-4-one](/img/structure/B5910161.png)





![1-[3-(diethylamino)-1-propyn-1-yl]cyclohexyl acetate](/img/structure/B5910203.png)
![4,8-diacetyl-4H,8H-bis[1,2,5]oxadiazolo[3,4-b:3',4'-e]pyrazine](/img/structure/B5910210.png)